Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H14N2O2S·HCl It is a derivative of benzo[d]thiazole, a bicyclic compound containing both benzene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-aminothiophenol with ethyl chloroacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be hydrolyzed to form carboxylic acids, or it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Carboxylic acids or substituted esters.
Scientific Research Applications
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride has several applications in scientific research:
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor protein PTEN . By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but contains a thiophene ring instead of a thiazole ring.
2-Acetamido-4-(2-hydroxyphenyl)thiazole: Contains a thiazole ring with different substituents.
2-Thiazolemethanamine hydrochloride: A simpler thiazole derivative with different functional groups.
Uniqueness
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various biologically active compounds.
Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 226.30 g/mol
- CAS Number : 76263-11-1
The compound features a thiazole ring fused with a tetrahydrobenzo structure, which is crucial for its biological interactions. Its unique structural characteristics contribute to its reactivity and biological properties.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate primarily targets two key kinases:
- Casein Kinase 2 (CK2)
- Glycogen Synthase Kinase-3 Beta (GSK3β)
The inhibition of these kinases leads to the modulation of various cellular signaling pathways. Specifically, it prevents the phosphorylation of PTEN (phosphatase and tensin homolog), a critical regulator in cancer cell proliferation and survival .
Anticancer Properties
In vitro studies have demonstrated significant anticancer activity against various cancer cell lines:
- MCF-7 (breast cancer)
- HepG-2 (liver cancer)
The compound induces apoptosis in these cell lines by modulating key signaling pathways associated with cell survival. Research indicates that it exhibits high cytotoxicity against these cancer types, making it a promising candidate for further development in oncology .
Anti-inflammatory Effects
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate also shows potential anti-inflammatory properties. It activates the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a vital role in cellular defense against oxidative stress and inflammation. This suggests that the compound may have therapeutic applications beyond cancer treatment .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate compared to other thiazole derivatives:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Moderate | Yes |
2-Acetamido-4-(2-hydroxyphenyl)thiazole | Moderate | Low | No |
Methyl benzo[b]thiophene-2-carboxylate | Low | Moderate | Yes |
This comparison highlights the unique profile of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole in terms of its potency and range of biological activities.
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
- Anticancer Activity : A study demonstrated that Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole significantly inhibited the growth of MCF-7 and HepG-2 cell lines through apoptosis induction.
- Enzyme Inhibition : The compound has been shown to effectively inhibit CK2 and GSK3β activities in vitro, leading to decreased phosphorylation of downstream targets involved in cancer progression .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the thiazole core can enhance anticancer activity. For instance, introducing hydrophobic substituents at specific positions improves potency against various cancer cell lines .
Properties
CAS No. |
40440-22-0 |
---|---|
Molecular Formula |
C10H15ClN2O2S |
Molecular Weight |
262.76 g/mol |
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7;/h6H,2-5H2,1H3,(H2,11,12);1H |
InChI Key |
HDEMXPDUAPNSEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)N.Cl |
Origin of Product |
United States |
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